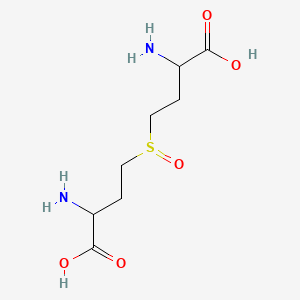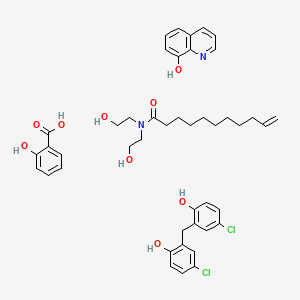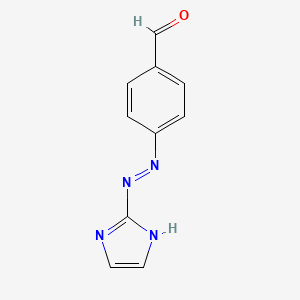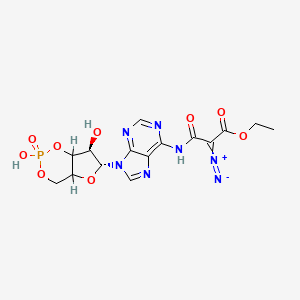
4,4'-Di(methacryloylamino)azobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Di(methacryloylamino)azobenzene (DMAB) is a synthetic compound that belongs to the class of azobenzene derivatives. It is widely used in scientific research due to its unique photo-responsive properties. DMAB is a photochromic molecule that can undergo reversible trans-cis isomerization upon exposure to light. This property makes it an ideal candidate for various applications, including photo-controlled drug delivery systems, optical data storage, and molecular switches.
Applications De Recherche Scientifique
Photo-responsive Hydrogels for Controlled Release : These hydrogels include photoreactive azobenzene groups and show a change in dimensions upon UV irradiation, affecting the release of solutes from the hydrogels. The presence of 4,4'-Di(methacryloylamino)azobenzene as a crosslinker in these hydrogels is significant (Tomer & Florence, 1993).
Site-specific Oral Drug Delivery : Copolymers of acrylic acid and butyl acrylate crosslinked with 4,4'-Di(methacryloylamino)azobenzene have been synthesized for targeted oral drug delivery, demonstrating distinct swelling and acido-basic properties (Přádný & Kopeček, 1990).
Biodegradable Hydrogels for Colon-targeted Drug Delivery : Hydrogels containing 4,4'-Di(methacryloylamino)azobenzene are enzymatically degradable by microbial azoreductases in the colon, making them suitable for site-specific drug delivery to the colon (Brøndsted & Kopeček, 1991).
Hydrophobically Modified Hydrogels for Drug Delivery : These hydrogels have been synthesized for drug delivery applications, with a focus on their swelling properties and biodegradability by cecal bacteria in the colon (Yin, Yang, & Xu, 2002).
Optically Active Polymers with Photochromic Properties : Polymers containing 4,4'-Di(methacryloylamino)azobenzene exhibit photochromic behavior and photoresponsive properties, useful in optical applications (Carlini et al., 2000).
Photochemical and Thermal Isomerizations in Polymers : These applications include the study of photoisomerization in azobenzene-containing amphiphilic diblock copolymers, which have implications in various material science fields (Sin et al., 2005).
Microgel-based Optical Materials : Microgels crosslinked with 4,4'-Di(acrylamido)-azobenzene exhibit switchable optical properties upon exposure to UV irradiation, indicating potential applications in controlled drug delivery and optical devices (Zhang et al., 2014).
Colon-specific Azo Polymers for Drug Delivery : Azo polymers containing bis(methacryloylamino)azobenzene have been studied for their potential in colon-specific drug delivery systems, with a focus on degradation by intestinal bacteria (Mooter, Samyn, & Kinget, 1992).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[4-[[4-(2-methylprop-2-enoylamino)phenyl]diazenyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)19(25)21-15-5-9-17(10-6-15)23-24-18-11-7-16(8-12-18)22-20(26)14(3)4/h5-12H,1,3H2,2,4H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOUJMDIVOIJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Di(methacryloylamino)azobenzene | |
CAS RN |
76961-11-0 |
Source


|
| Record name | 4,4'-Di(methacryloylamino)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076961110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R,3S,4S,6R)-17-Benzyl-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B1193963.png)
![(10S,22R,23R,24S)-4-Methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraen-20-one](/img/structure/B1193964.png)






![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)

